molecular formula C15H17BrF3N3O2 B15115130 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B15115130
M. Wt: 408.21 g/mol
InChI Key: OARFAKUPMOUVQW-UHFFFAOYSA-N
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Description

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with bromine and trifluoromethyl groups, a morpholine ring, and a pyrrolidine ring. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the morpholine and pyrrolidine rings.

Scientific Research Applications

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The morpholine and pyrrolidine rings can modulate the compound’s solubility and bioavailability. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-[5-Fluoro-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-[5-Iodo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

The uniqueness of 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific substitution pattern. The presence of the bromine atom, in combination with the trifluoromethyl group, imparts distinct electronic and steric properties to the compound. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17BrF3N3O2

Molecular Weight

408.21 g/mol

IUPAC Name

[4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H17BrF3N3O2/c16-10-7-11(15(17,18)19)13(20-8-10)22-5-6-24-12(9-22)14(23)21-3-1-2-4-21/h7-8,12H,1-6,9H2

InChI Key

OARFAKUPMOUVQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C(F)(F)F

Origin of Product

United States

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